4,5-dianilino-3-chloro-2(5H)-furanone
Description
4,5-Dianilino-3-chloro-2(5H)-furanone is a halogenated furanone derivative characterized by a central 2(5H)-furanone ring substituted with two anilino groups at positions 4 and 5, a chlorine atom at position 3, and a ketone oxygen.
Properties
Molecular Formula |
C16H13ClN2O2 |
|---|---|
Molecular Weight |
300.74 g/mol |
IUPAC Name |
2,3-dianilino-4-chloro-2H-furan-5-one |
InChI |
InChI=1S/C16H13ClN2O2/c17-13-14(18-11-7-3-1-4-8-11)15(21-16(13)20)19-12-9-5-2-6-10-12/h1-10,15,18-19H |
InChI Key |
QJMYJHRBDWKDEU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC2C(=C(C(=O)O2)Cl)NC3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)NC2C(=C(C(=O)O2)Cl)NC3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Halogenated Furanones
3,4,5-Trichloro-2(5H)-furanone
- Structure : Three chlorine substituents at positions 3, 4, and 3.
- Reactivity: Acts as a "pseudo acid chloride," enabling nucleophilic substitutions to form tricyclic heterocycles (e.g., quinoxaline derivatives) .
- Applications : Used as a synthon for complex heterocyclic skeletons.
Mutagen X (MX; 3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone)
- Structure : Chlorine at position 3, dichloromethyl at position 4, and hydroxyl at position 4.
- Toxicity: A potent carcinogenic disinfection byproduct (DBP) targeting the urinary bladder .
- Applications: Studied for its carcinogenic mechanisms and environmental impact .
BMX Series (e.g., BMX-3: 3-Bromo-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone)
- Structure : Bromine replaces chlorine in MX analogs.
5-Bromo-3-methyl-2(5H)-furanone
- Structure : Bromine at position 5 and methyl at position 3.
- Synthesis: Prepared via N-bromosuccinimide-mediated bromination of 3-methyl-2(5H)-furanone .
- Applications : Intermediate for brominated heterocycles.
Amino-Substituted Furanones
4,5-Dianilino-3-chloro-2(5H)-furanone
- Structure: Two anilino groups (aromatic amines) at positions 4 and 5.
- Reactivity: Anilino groups likely enhance nucleophilicity, enabling coupling reactions or polymerization. Chlorine at position 3 may facilitate further substitution.
- Applications: Potential use in synthesizing polycyclic aromatic systems or functional materials.
2-(Chloromethyl)quinoxaline Derivatives
Hydroxy- and Alkyl-Substituted Furanones
4,5-Dimethyl-3-hydroxy-2(5H)-furanone
- Structure : Methyl groups at positions 4 and 5, hydroxyl at position 3.
- Applications : Flavor chemistry; contributes to aroma profiles in foods .
- Toxicity: Induces DNA damage (8-hydroxy-20-deoxyguanosine formation) in vitro .
3,4-Dimethyl-5,5-diphenyl-2(5H)-furanone
- Structure : Methyl groups at positions 3 and 4, diphenyl at position 5.
- Applications : Analytical standard for GC-MS studies .
Comparative Analysis of Properties
Table 1: Structural and Functional Comparison
| Compound | Substituents (Positions) | Key Reactivity/Applications | Toxicity/Regulatory Notes |
|---|---|---|---|
| This compound | 3-Cl, 4-NHPh, 5-NHPh | Heterocyclic synthesis, materials | Limited data; anilino groups may reduce acute toxicity |
| 3,4,5-Trichloro-2(5H)-furanone | 3-Cl, 4-Cl, 5-Cl | Tricyclic heterocycle synthesis | Highly reactive; hazardous chloride byproducts |
| MX (Mutagen X) | 3-Cl, 4-(Cl₂C), 5-OH | Carcinogenic DBP studies | Potent bladder carcinogen |
| BMX-3 | 3-Br, 4-(Br₂C), 5-OH | Environmental toxicology | Higher carcinogenicity than MX |
| 5-Bromo-3-methyl-2(5H)-furanone | 3-CH₃, 5-Br | Bromination intermediates | Not characterized |
| 4,5-Dimethyl-3-hydroxy-2(5H)-furanone | 3-OH, 4-CH₃, 5-CH₃ | Flavor chemistry, GC-MS standards | Genotoxic in vitro |
Key Findings:
Substituent Effects on Reactivity: Halogens (Cl, Br) at position 3 enhance electrophilicity, enabling nucleophilic substitutions. Anilino groups (in 4,5-dianilino analog) may stabilize intermediates or direct regioselectivity in cyclization .
Toxicity Trends: Brominated furanones (BMX series) exhibit higher carcinogenicity than chlorinated analogs due to stronger electrophilicity . Anilino substituents in this compound may reduce acute toxicity compared to hydroxylated furanones like MX, as aromatic amines often require metabolic activation for genotoxicity .
Applications: Halogenated furanones (MX, BMX) are studied as DBPs, whereas alkyl- or amino-substituted derivatives find use in synthetic chemistry (e.g., quinoxalines) or flavor analysis .
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